molecular formula C13H16OS B042047 1-(4,4-Dimethylthiochroman-6-yl)ethanone CAS No. 88579-23-1

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Cat. No. B042047
Key on ui cas rn: 88579-23-1
M. Wt: 220.33 g/mol
InChI Key: DHIVJYNSSSHXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810804

Procedure details

A solution of 14.3 g (80.21 mmol) of 4,4-dimethylthiochroman (from Example 2) and 6.76 g (86.12 mmol) of acetyl chloride in 65 ml benzene was cooled in an ice bath and treated dropwise with 26.712 g (102.54 mmol) of stannic chloride. The mixture was stirred at room temperature for 12 hours, then treated with 65 ml water and 33 ml conc. hydrogen chloride and heated at reflux for 0.5 hours. After being cooled to room temperature, the organic layer was separated and the aqueous layer extracted with 5×50 ml benzene. The recovered organic fractions were combined and washed with 5% sodium carbonate, water, saturated NaCl and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes) followed by kugelrohr distillation (150° C., 0.7 mm) to give the title compound as a pale yellow oil. PMR (CDCl): δ 1.35 (6H, s), 1.92-1.98 (2H, m) 2.54 (3H, s), 3.02-3.08 (2H, m), 7.13 (1H, d, J~8.6 Hz), 7.58 (1H, dd, J~8.6 Hz, 2 Hz), 7.99 (1H, d, J~2 Hz).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:5][CH2:4][CH2:3]1.[C:13](Cl)(=[O:15])[CH3:14].O.Cl>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13](=[O:15])[CH3:14])[CH:10]=2)[S:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
CC1(CCSC2=CC=CC=C12)C
Name
Quantity
6.76 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Smiles
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
O
Name
Quantity
33 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 5×50 ml benzene
WASH
Type
WASH
Details
washed with 5% sodium carbonate, water, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes)
DISTILLATION
Type
DISTILLATION
Details
followed by kugelrohr distillation (150° C., 0.7 mm)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(CCSC2=CC=C(C=C12)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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